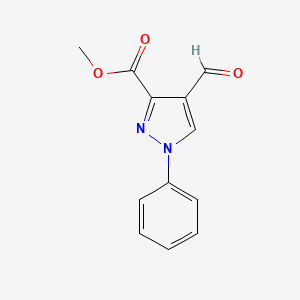

methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

methyl 4-formyl-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

PXUAIOHWFDYOKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a robust two-step synthetic pathway, commencing with the synthesis of the precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, followed by a regioselective formylation at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough characterization data to ensure reproducible and efficient synthesis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of both a formyl and a carboxylate group on the pyrazole scaffold allows for diverse chemical modifications, making it a highly valuable intermediate.

This guide presents a reliable and scalable synthetic route, emphasizing the critical experimental parameters and the underlying chemical principles that govern the transformation.

Synthetic Pathway Overview

The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is achieved through a two-step process. The first step involves the construction of the core pyrazole ring system to yield methyl 1-phenyl-1H-pyrazole-3-carboxylate. The second, and key, step is the introduction of a formyl group at the electron-rich C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.

Figure 1: Overall synthetic workflow for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate

This procedure outlines the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon electrophilic synthon to form the pyrazole ring.

Materials:

-

Phenylhydrazine

-

Methyl 2-chloro-3-oxobutanoate

-

Ethanol, anhydrous

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of phenylhydrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add methyl 2-chloro-3-oxobutanoate (1.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 1-phenyl-1H-pyrazole-3-carboxylate as a solid.

Step 2: Vilsmeier-Haack Formylation of Methyl 1-phenyl-1H-pyrazole-3-carboxylate

This step introduces the formyl group at the C4 position of the pyrazole ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

-

Methyl 1-phenyl-1H-pyrazole-3-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Dropping funnel

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to yield methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through an electrophilic aromatic substitution mechanism.[1]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[1]

-

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. The C4 position is the most nucleophilic due to the electronic effects of the two nitrogen atoms in the ring.

-

Aromatization and Hydrolysis: The sigma complex then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Figure 2: Mechanism of the Vilsmeier-Haack formylation of methyl 1-phenyl-1H-pyrazole-3-carboxylate.

Characterization of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for the target molecule.

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.4-7.8 ppm), Pyrazole H5 proton (singlet, ~8.5 ppm), Aldehyde proton (singlet, ~9.9 ppm), Methyl ester protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbons (ester and aldehyde, ~160-190 ppm), Aromatic and pyrazole carbons (~110-150 ppm), Methyl ester carbon (~52 ppm). |

| IR (Infrared Spectroscopy) | Strong C=O stretching vibrations for the ester (~1720 cm⁻¹) and aldehyde (~1690 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reflux time and monitor reaction progress by TLC. |

| Low yield in Step 2 | Inactive Vilsmeier reagent (due to moisture); Insufficient reaction temperature or time. | Use anhydrous solvents and fresh reagents. Ensure the Vilsmeier reagent is prepared at low temperature. The reaction may require higher temperatures or longer reaction times for less reactive substrates. |

| Formation of by-products | Overheating; Non-regioselective formylation (less likely for this substrate). | Carefully control the reaction temperature. Purify the product thoroughly by column chromatography or recrystallization. |

| Difficulty in purification | Presence of starting material or by-products. | Optimize the chromatographic separation conditions (eluent system). For recrystallization, screen different solvent systems to find one that provides good crystal formation and purity. |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. By carefully controlling the reaction conditions and following the outlined procedures, researchers can obtain this valuable intermediate in good yield and high purity. The mechanistic insights provided should aid in troubleshooting and further optimization of the synthesis for specific applications.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 94357-03-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. The molecule features a privileged 1-phenyl-1H-pyrazole core decorated with two orthogonal reactive handles: a methyl ester at the C3 position and a formyl (aldehyde) group at the C4 position[2]. This specific substitution pattern makes it an ideal, versatile precursor for the divergent synthesis of complex polycyclic systems, biologically active pharmacophores, and advanced luminescent dyes[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into the compound's chemical properties, self-validating synthetic protocols, and its downstream utility in multicomponent reactions.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this compound is critical for optimizing reaction conditions and downstream purification. The electron-withdrawing nature of both the ester and the aldehyde groups significantly depletes the electron density of the pyrazole ring. This renders the heterocyclic core resistant to further electrophilic attack while highly activating the formyl carbon toward nucleophiles[4].

Quantitative Chemical Properties

The following table summarizes the core physicochemical data required for stoichiometric calculations and handling[1],[2]:

| Property | Value / Description |

| Chemical Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |

| CAS Number | 94357-03-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| SMILES String | O=C(C1=NN(C2=CC=CC=C2)C=C1C=O)OC |

| Purity Standard | ≥95% (Typical commercial grade) |

| Functional Groups | Pyrazole ring, Phenyl ring, Aldehyde, Methyl Ester |

| Solubility Profile | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in water |

| Storage Conditions | 2-8°C, sealed in dry conditions to prevent ester hydrolysis |

Chemical Stability: The compound is stable under standard laboratory conditions but exhibits sensitivity to strong aqueous bases (which readily hydrolyze the C3 methyl ester) and strong oxidizing agents (which convert the C4 aldehyde into a carboxylic acid).

Mechanistic Synthesis: The Vilsmeier-Haack Approach

The de novo synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is most efficiently achieved via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor or directly from a hydrazone intermediate[4].

Protocol 1: Vilsmeier-Haack Formylation

-

Causality & Mechanism: The reaction relies on the generation of a chloromethyleniminium ion (the Vilsmeier reagent) from N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃). Dropwise addition at 0°C is critical because the complex formation is highly exothermic and prone to decomposition if unregulated. The pyrazole substrate undergoes electrophilic aromatic substitution at the C4 position. Subsequent heating to 90°C provides the activation energy needed to drive the substitution on the somewhat deactivated pyrazole ring. Quenching with ice-water serves a dual purpose: it safely neutralizes unreacted POCl₃ and hydrolyzes the iminium intermediate to the final aldehyde, while the low temperature prevents unwanted hydrolysis of the C3 methyl ester.

Self-Validating Step-by-Step Workflow:

-

Reagent Preparation: Cool anhydrous DMF (3.0 equiv) to 0°C under an inert N₂ atmosphere. Add POCl₃ (3.0 equiv) dropwise over 30 minutes.

-

Validation Check: A pale yellow, viscous complex will form in the flask, visually confirming successful iminium generation.

-

-

Substrate Addition: Add the pyrazole precursor (1.0 equiv) dissolved in a minimal volume of anhydrous DMF dropwise, maintaining the internal temperature below 5°C.

-

Reaction Propagation: Gradually warm the mixture to room temperature, then heat to 90°C for 4-6 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a lower-Rf, highly UV-active spot confirms reaction progression.

-

-

Hydrolysis & Isolation: Pour the cooled reaction mixture onto crushed ice. Carefully neutralize to pH 7 using saturated aqueous NaHCO₃.

-

Validation Check: Vigorous bubbling (CO₂ release) will occur. As the pH approaches neutral, a solid precipitate of the product will crash out of the aqueous phase.

-

-

Purification: Vacuum filter the solid, wash extensively with cold distilled water, and recrystallize from ethanol to yield the pure product.

Reactivity Profile & Downstream Applications

The C4-formyl group acts as a potent electrophilic hub. It readily undergoes Knoevenagel condensations with active methylenes, Schiff base formations with primary amines, and multicomponent Hantzsch reactions[3].

Protocol 2: Hantzsch Cyclocondensation for Dihydropyridines

A prominent application of this compound is the synthesis of highly substituted, biologically active dihydropyridines via a multicomponent Hantzsch reaction[4].

-

Causality & Mechanism: The aldehyde undergoes a Knoevenagel-type condensation with methyl acetoacetate, followed by a Michael addition of ethyl 3-aminocrotonate, and subsequent cyclization. Utilizing 3,4,5-trifluorobenzeneboronic acid as a catalyst is a deliberate choice: as a mild, water-tolerant Lewis acid, it coordinates to the aldehyde carbonyl oxygen, increasing the electrophilicity of the C4 carbon without causing the ester hydrolysis that harsher Lewis acids (like AlCl₃) might provoke.

Self-Validating Step-by-Step Workflow:

-

Reaction Setup: In a round-bottom flask, combine methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv), methyl acetoacetate (1.0 equiv), and ethyl 3-aminocrotonate (1.0 equiv) in absolute ethanol.

-

Catalysis: Add 3,4,5-trifluorobenzeneboronic acid (10 mol%).

-

Validation Check: The solution should remain homogeneous and clear upon stirring.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2-4 hours.

-

Validation Check: TLC monitoring (DCM:MeOH 95:5) will show the consumption of the aldehyde. Under 365 nm UV light, the newly formed dihydropyridine derivative will exhibit a characteristic bright fluorescence.

-

-

Isolation: Cool the mixture slowly to room temperature.

-

Validation Check: The product will spontaneously crystallize from the ethanolic solution. Filter and wash with cold ethanol to yield the pure 1,4-dihydropyridine derivative (typically >90% yield).

-

Reaction Pathway Visualization

The following diagram maps the synthetic origin of the compound and its divergent downstream reactivity pathways.

Fig 1: Synthetic pathways and downstream functionalization of the pyrazole core.

References

-

Semantic Scholar. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[3] URL:[Link]

Sources

Technical Monograph: Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5)

[1][2][3][4]

Part 1: Executive Summary & Core Identity

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5) is a critical "Aldo-X" bifunctional building block (AXB3) utilized extensively in the synthesis of fused heterocyclic systems. Unlike simple reagents, this compound possesses two distinct electrophilic centers—a formyl group (aldehyde) at position 4 and a carboxylate ester at position 3 (or 5, subject to tautomerism).

This dual functionality makes it an indispensable scaffold in medicinal chemistry, particularly for the construction of pyrazolo[3,4-d]pyrimidines , a privileged structure in kinase inhibitor development (e.g., CDK, GSK-3 inhibitors) due to its bioisosteric resemblance to the purine core of ATP.

Chemical Identity Table

| Property | Specification |

| CAS Number | 35344-93-5 |

| IUPAC Name | Methyl 4-formyl-1H-pyrazole-3-carboxylate |

| Synonyms | Methyl 4-formyl-1H-pyrazole-5-carboxylate; 3-Carbomethoxy-4-formylpyrazole |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| SMILES | COC(=O)C1=C(C=NN1)C=O[1] |

| InChI Key | BAJJMGRQZURDLB-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

Part 2: Physicochemical Profile & Stability

Understanding the physicochemical behavior of CAS 35344-93-5 is a prerequisite for successful synthetic integration. The compound exhibits annular tautomerism, meaning the proton on the pyrazole nitrogen can migrate between N1 and N2, effectively making the 3- and 5-positions equivalent in solution unless the nitrogen is substituted.

Experimental Properties Data

| Parameter | Value / Observation | Experimental Note |

| Melting Point | 168–172 °C | Sharp melting range indicates high crystalline purity. |

| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Calculated) | ~10.5 (NH) | Weakly acidic due to the electron-withdrawing formyl/ester groups. |

| LogP | -0.1 | Hydrophilic nature requires polar organic extraction (e.g., EtOAc/BuOH). |

| Stability | Air-stable; Moisture-sensitive | The aldehyde is prone to oxidation to carboxylic acid if stored improperly. |

Part 3: Experimental Protocols (Synthesis & Characterization)

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Rationale: Direct formylation of the pyrazole core is the most robust industrial route, leveraging the electron-rich nature of the pyrazole ring despite the electron-withdrawing ester.

Reagents:

-

Methyl 1H-pyrazole-3-carboxylate (Starting Material)

-

Phosphorus Oxychloride (POCl₃)

-

Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.5 eq) over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium intermediate.

-

Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Cyclization/Formylation: Warm the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting material.

-

Hydrolysis: Cool the reaction to 0°C and pour slowly into crushed ice/saturated NaOAc solution. Note: Buffered hydrolysis prevents hydrolysis of the methyl ester.

-

Isolation: The product precipitates as a pale solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Structural Validation (NMR & MS)

Trustworthiness: Self-validating spectral assignments are required to distinguish regioisomers.

¹H NMR (400 MHz, DMSO-d₆) Assignment:

-

δ 13.8 ppm (br s, 1H): Pyrazole NH (Exchangeable with D₂O).

-

δ 9.92 ppm (s, 1H): Aldehyde CHO (Distinctive deshielded singlet).

-

δ 8.35 ppm (s, 1H): Pyrazole C5-H (Aromatic proton).

-

δ 3.85 ppm (s, 3H): Methyl Ester O-CH₃.

Interpretation: The absence of splitting in the aldehyde and ester signals confirms the 4,3-substitution pattern. A shift in the C5-H signal would indicate N-alkylation if derivatized.

Part 4: Mechanism of Action & Drug Discovery Applications

CAS 35344-93-5 is not a drug itself but a pharmacophore generator . Its primary utility lies in its ability to undergo cyclocondensation reactions to form Pyrazolo[3,4-d]pyrimidines .

Mechanistic Pathway: Synthesis of Kinase Inhibitors

The aldehyde and ester groups are positioned "ortho" to each other. Reacting this scaffold with hydrazine or amidines creates a second fused ring.

-

Condensation: The aldehyde reacts with a nucleophile (e.g., amine) to form an imine.

-

Cyclization: The nitrogen of the nucleophile attacks the ester carbonyl, expelling methanol and closing the pyrimidine ring.

Visualization: Reactivity Map (DOT)

Figure 1: Divergent synthetic utility of CAS 35344-93-5. The central pathway (Reaction w/ Amidines) is the primary route for generating bioisosteres of Adenine.

Part 5: Handling & Safety (E-E-A-T)

While CAS 35344-93-5 is a solid intermediate, it possesses reactive electrophilic groups that warrant specific safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate), which renders it inactive for cyclization.

-

Deactivation: In case of spill, treat with dilute aqueous sodium bisulfite to form the bisulfite adduct of the aldehyde, rendering it water-soluble and less reactive before disposal.

References

-

PubChem. (2025).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169).[1] National Library of Medicine. Available at: [Link]

-

Kumar, R., et al. (2018). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Journal of Heterocyclic Chemistry, 55(2), 373-390.[2] Available at: [Link]

-

Aggarwal, R., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.[3] Available at: [Link]

A Technical Guide to the Structural Elucidation of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₀N₂O₃). Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of data. It establishes a logical and self-validating workflow, explaining the causal reasoning behind each analytical choice. We will systematically employ High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and two-dimensional correlation experiments (HMBC), to unambiguously confirm the molecular structure. Each step is detailed with explicit protocols and data interpretation strategies, ensuring scientific rigor and reproducibility.

Introduction and Structural Hypothesis

The target compound, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is a polysubstituted heterocyclic molecule. Pyrazole scaffolds are of significant interest in medicinal chemistry, serving as the core for numerous pharmaceutical agents due to their diverse biological activities.[1] Accurate structural confirmation is a non-negotiable prerequisite for any further investigation into its chemical reactivity or biological efficacy.

Based on its IUPAC name, the hypothesized structure contains a central 1-phenyl-1H-pyrazole ring substituted at the C3 and C4 positions with a methyl carboxylate and a formyl (aldehyde) group, respectively.

Hypothesized Molecular Structure ```dot graph "Molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

}

Caption: A systematic workflow for unambiguous structure elucidation.

Analysis Phase 1: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and deduce the elemental formula. This is the foundational piece of data that constrains all subsequent interpretations.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in methanol/water (1:1) with 0.1% formic acid to promote ionization.

-

Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Data is acquired in positive ion mode, scanning a mass range of m/z 50-500.

-

Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Interpretation: The molecular formula is C₁₂H₁₀N₂O₃. The primary ion expected is the protonated molecule, [M+H]⁺.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₂H₁₀N₂O₃ | Derived from synthesis |

| Exact Mass (M) | 230.0691 | Calculated monoisotopic mass |

| Observed Ion | [M+H]⁺ | Protonated molecule |

| Expected m/z | 230.0691 + 1.0078 = 231.0769 | Mass of the observed ion |

A measured m/z value within 5 ppm of the expected value confirms the elemental composition. Fragmentation analysis can further support the structure; common losses would include the methoxy group (-31 Da), the formyl group (-29 Da), and cleavage of the phenyl ring (producing a fragment at m/z 77). [2][3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. [5]This technique provides rapid, direct evidence for the carbonyls and aromatic systems.

Experimental Protocol:

-

Instrumentation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 500 cm⁻¹. A background spectrum of the clean crystal is subtracted.

Data Interpretation: The presence of two distinct carbonyl groups (ester and aldehyde) is the most critical feature to confirm.

| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl and pyrazole C-H bonds. |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch | A characteristic pair of bands (Fermi doublet) confirming the formyl proton. [6] |

| ~1725 | Strong | Ester C=O Stretch | The ester carbonyl is typically at a higher frequency than an aromatic aldehyde. [7] |

| ~1695 | Strong | Aldehyde C=O Stretch | Conjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch | Vibrations of the phenyl and pyrazole rings. |

| ~1250 | Strong | Ester C-O Stretch | Asymmetric stretch of the C-O-C bond in the methyl ester. |

Analysis Phase 2: The NMR Core - Mapping Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. [8]We will use a combination of 1D and 2D techniques to assign every proton and carbon and map their relationships.

Experimental Protocol (General):

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: All spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy: Proton Environments

Objective: To identify all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Predicted Data & Interpretation:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~9.98 | Singlet (s) | 1H | H-CHO | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the carbonyl carbon. [6] |

| 2 | ~8.45 | Singlet (s) | 1H | H5 | This is the sole proton on the pyrazole ring. Its significant downfield shift is due to the aromatic nature of the ring and the electron-withdrawing effects of the adjacent nitrogen (N1) and the C4-formyl group. |

| 3 | ~7.80-7.75 | Multiplet (m) | 2H | H2'/H6' | Protons on the phenyl ring ortho to the pyrazole nitrogen. They are the most deshielded of the phenyl protons. |

| 4 | ~7.55-7.45 | Multiplet (m) | 3H | H3'/H4'/H5' | Meta and para protons of the phenyl ring, typically found in this region. |

| 5 | ~3.95 | Singlet (s) | 3H | O-CH₃ | The methyl protons of the ester group are in a typical chemical shift range. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon environments. This is particularly useful for identifying quaternary carbons and carbonyls which are invisible in the ¹H spectrum.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~186.0 | C-CHO | The aldehyde carbonyl carbon is characteristically found at a very downfield shift. |

| ~162.5 | C-COOCH₃ | The ester carbonyl carbon is also deshielded, but typically upfield from the aldehyde carbonyl. |

| ~145.0 | C5 | Aromatic CH carbon of the pyrazole ring. |

| ~138.5 | C1' | Quaternary ipso-carbon of the phenyl ring, attached to N1. |

| ~137.0 | C3 | Quaternary carbon of the pyrazole ring, attached to the ester. |

| ~130.0 - 125.0 | C2'/C3'/C4'/C5'/C6' | Carbons of the phenyl ring. |

| ~128.0 | C4 | Quaternary carbon of the pyrazole ring, attached to the formyl group. |

| ~52.5 | O-CH₃ | The aliphatic methyl carbon of the ester. |

2D HMBC Spectroscopy: Unambiguous Confirmation

Objective: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for connecting the pieces. It detects long-range (2-3 bond) correlations between protons and carbons, allowing us to definitively map the substitution pattern. [9][10] Key Expected Correlations:

Caption: Expected key 2- and 3-bond (²J and ³J) HMBC correlations that lock in the structure.

-

H-CHO to C4 and C5: The aldehyde proton will show a strong two-bond correlation (²J) to the carbon it's attached to (C4) and a three-bond correlation (³J) to the adjacent ring carbon (C5). This definitively places the formyl group at the C4 position.

-

H5 to C3 and C4: The pyrazole proton H5 will show correlations to its neighbors, C4 and C3. This confirms the substitution pattern around the ring.

-

O-CH₃ to Ester C=O: The methyl protons will show a strong three-bond correlation to the ester carbonyl carbon, confirming the methyl ester functionality.

-

Phenyl H2'/H6' to C1': The ortho protons of the phenyl ring will correlate to the quaternary ipso-carbon C1', confirming the phenyl ring's attachment point to the pyrazole nitrogen.

Synthesis and Conclusion

The convergence of all analytical data provides an unambiguous confirmation of the structure of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

-

HRMS established the correct elemental formula: C₁₂H₁₀N₂O₃. [11]* FT-IR confirmed the presence of two distinct carbonyls (ester and aldehyde) and the aromatic systems.

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments, consistent with the proposed structure.

-

HMBC served as the final arbiter, mapping the long-range connectivities and irrefutably proving the specific arrangement of the phenyl, formyl, and methyl carboxylate substituents on the pyrazole core.

This multi-technique, self-validating approach ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent chemical or biological research.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved March 7, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved March 7, 2026, from [Link]

-

Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved March 7, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved March 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved March 7, 2026, from [Link]

-

MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved March 7, 2026, from [Link]

-

RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved March 7, 2026, from [Link]

-

FLORE. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2023, September 1). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved March 7, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 7, 2026, from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved March 7, 2026, from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved March 7, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved March 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved March 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved March 7, 2026, from [Link]

-

KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved March 7, 2026, from [Link]

Sources

- 1. visnav.in [visnav.in]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 11. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of pyrazole-based heterocyclic compounds.

Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this guide will utilize high-fidelity predicted spectroscopic data. This approach allows for a detailed exploration of the expected spectral characteristics, providing a robust framework for the analysis of this compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are critical for confirming its molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in deuterated chloroform (CDCl₃) is summarized in Table 1.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | ~8.3 | Singlet | 1H | Pyrazole C5-H |

| 3 | ~7.8 - 7.9 | Multiplet | 2H | Phenyl H-2, H-6 (ortho) |

| 4 | ~7.4 - 7.6 | Multiplet | 3H | Phenyl H-3, H-4, H-5 (meta, para) |

| 5 | ~4.0 | Singlet | 3H | Methyl ester (-OCH₃) |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 10.1 ppm is highly characteristic of an aldehyde proton, a consequence of the strong deshielding effect of the carbonyl group. The singlet at around 8.3 ppm is assigned to the proton at the C5 position of the pyrazole ring. The aromatic region of the spectrum is expected to show two multiplets corresponding to the protons of the phenyl group. The ortho protons (H-2, H-6) are typically shifted further downfield due to their proximity to the pyrazole ring. The singlet at approximately 4.0 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data in CDCl₃ are presented in Table 2.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~185 | Aldehyde Carbonyl (C=O) |

| 2 | ~162 | Ester Carbonyl (C=O) |

| 3 | ~145 | Pyrazole C5 |

| 4 | ~138 | Phenyl C1 (ipso) |

| 5 | ~135 | Pyrazole C3 |

| 6 | ~130 | Phenyl C4 (para) |

| 7 | ~129 | Phenyl C3, C5 (meta) |

| 8 | ~122 | Phenyl C2, C6 (ortho) |

| 9 | ~118 | Pyrazole C4 |

| 10 | ~53 | Methyl ester (-OCH₃) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The two carbonyl carbons of the aldehyde and ester groups are predicted to appear at the most downfield chemical shifts, around 185 ppm and 162 ppm, respectively. The signals for the pyrazole and phenyl ring carbons are anticipated in the aromatic region (118-145 ppm). The upfield signal at approximately 53 ppm is characteristic of the methyl carbon of the ester group.

Experimental Protocol for NMR Spectroscopy

The following provides a standardized procedure for acquiring high-resolution NMR spectra of the title compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of high-purity methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

- ¹H NMR:

- Pulse Program: A standard 30° pulse experiment.

- Spectral Width: 0-12 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 16-64.

- ¹³C NMR:

- Pulse Program: Proton-decoupled pulse sequence.

- Spectral Width: 0-200 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm).

- Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted major IR absorption bands for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate are listed in Table 3.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Pyrazole) |

| ~2950 | C-H stretch | Aliphatic (-OCH₃) |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1720 | C=O stretch | Ester |

| ~1690 | C=O stretch | Aldehyde |

| ~1600, ~1490 | C=C stretch | Aromatic (Phenyl and Pyrazole) |

| ~1250 | C-O stretch | Ester |

Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by two strong carbonyl stretching bands: one around 1720 cm⁻¹ for the ester and another around 1690 cm⁻¹ for the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde group around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi doublet) would be a key diagnostic feature. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group should appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1490 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount (a few milligrams) of the solid methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate onto the center of the ATR crystal.

2. Data Acquisition:

- Lower the ATR press to ensure good contact between the sample and the crystal.

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum over a range of 4000-400 cm⁻¹.

- Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₀N₂O₃), the expected mass spectral data under electron ionization (EI) conditions are presented in Table 4.

| m/z | Predicted Relative Intensity | Possible Fragment |

| 230 | High | [M]⁺ (Molecular Ion) |

| 201 | Moderate | [M - CHO]⁺ |

| 199 | Moderate | [M - OCH₃]⁺ |

| 171 | Moderate | [M - COOCH₃]⁺ |

| 105 | High | [C₆H₅N₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 230, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 201, or the loss of the methoxy group (OCH₃, 31 Da) resulting in a peak at m/z 199. The loss of the entire methyl carboxylate group (COOCH₃, 59 Da) would lead to a fragment at m/z 171. The prominent peaks at m/z 105 and 77 are characteristic of the phenyl-pyrazole and phenyl fragments, respectively.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

- Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Ion Source Temperature: 200-250 °C.

- Mass Range: m/z 50-500.

3. Data Analysis:

- Identify the molecular ion peak.

- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualizing the Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for the structural confirmation of this compound. The provided experimental protocols serve as a reliable starting point for researchers to acquire high-quality data. The interpretations laid out in this document, based on fundamental spectroscopic principles, will aid in the confident characterization of this and structurally related pyrazole derivatives.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

"physical properties of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate"

[1][2]

Executive Summary

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic scaffold used primarily as a "head group" or core intermediate in the development of pharmaceutical agents and agrochemicals. Its structure features three distinct reactive centers: an electrophilic formyl group (C4), a methyl ester (C3), and a lipophilic N-phenyl moiety (N1). This trifunctional nature allows for divergent synthesis, making it a staple in the construction of complex fused ring systems like pyrazolo[3,4-d]pyridazines and Schiff base ligands.

Chemical Identification & Nomenclature

This compound is defined by the specific regiochemistry of the substituents on the pyrazole ring. The phenyl group is attached to Nitrogen-1, the carboxylate to Carbon-3, and the formyl group to Carbon-4.

| Identifier | Details |

| IUPAC Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |

| CAS Registry Number | 94357-03-6 |

| Molecular Formula | |

| Molecular Weight | 230.22 g/mol |

| SMILES | COC(=O)C1=NN(c2ccccc2)C=C1C=O |

| InChI Key | BAJJMGRQZURDLB-UHFFFAOYSA-N |

Physical Properties

The physical behavior of this compound is governed by the planar pyrazole core and the electron-withdrawing nature of the ester and formyl groups, which increase its polarity relative to simple phenylpyrazoles.

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 161–163 °C (Note: Values may vary slightly based on crystal habit and purity; analogous ethyl esters melt in similar ranges).[1]

-

Density (Predicted):

(at 20 °C).

Solution & Thermodynamic Properties

-

Solubility:

-

High: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform.

-

Moderate: Ethyl Acetate, Methanol (hot).

-

Low/Insoluble: Water, Hexanes, Diethyl ether.

-

-

Partition Coefficient (LogP):

-

Experimental/Predicted: ~1.47.

-

Implication: The compound possesses moderate lipophilicity, suitable for cell-permeable drug discovery scaffolds but requires polar organic solvents for synthetic manipulation.

-

-

pKa (Predicted): The pyrazole nitrogen is not basic due to the phenyl substitution and electron-withdrawing groups. The compound acts as a weak Lewis base at the carbonyl oxygens.

Spectral Characterization

Accurate identification relies on detecting the distinct signals of the formyl proton and the pyrazole ring proton.

Nuclear Magnetic Resonance (NMR)

The following shifts are characteristic for this scaffold in

| Nucleus | Signal | Shift ( | Multiplicity | Assignment |

| CHO | 9.95 – 10.05 | Singlet (1H) | Formyl proton (C4) | |

| H-5 | 8.50 – 9.10 | Singlet (1H) | Pyrazole ring proton (Deshielded by N1-Ph and C4-CHO) | |

| Ph-H | 7.30 – 7.80 | Multiplet (5H) | N-Phenyl aromatic protons | |

| OCH | 3.90 – 4.00 | Singlet (3H) | Methyl ester protons | |

| C=O | ~184.5 | - | Formyl Carbon | |

| C=O | ~162.0 | - | Ester Carbonyl | |

| C-3/C-5 | 140.0 – 145.0 | - | Pyrazole Ring Carbons |

Infrared Spectroscopy (IR)

-

Formyl C=O Stretch: Sharp, intense band at 1680–1700 cm

. -

Ester C=O[2] Stretch: Strong band at 1720–1740 cm

. -

C=N / C=C Stretch: 1590–1600 cm

(aromatic/pyrazole backbone).

Synthesis & Reaction Pathways

The primary route to Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is the Vilsmeier-Haack formylation .[3] This reaction exploits the electron-rich nature of the pyrazole C4 position, even in the presence of the electron-withdrawing C3-carboxylate, provided the N1 position is substituted (preventing tautomerization).

Synthetic Workflow

-

Precursor: Methyl 1-phenyl-1H-pyrazole-3-carboxylate.[4]

-

Reagent:

(Phosphoryl chloride) + DMF (Dimethylformamide).[3] -

Conditions: 60–80 °C, 2–4 hours.

-

Mechanism: Electrophilic aromatic substitution at C4 via the chloroiminium ion intermediate.

Reaction Diagram (DOT)

The following diagram illustrates the synthesis and potential downstream applications.

Caption: Synthesis of the target compound via Vilsmeier-Haack formylation and its divergent utility in heterocyclic chemistry.

Handling & Stability

-

Stability: Stable under normal laboratory conditions. The aldehyde group is susceptible to oxidation to the carboxylic acid if exposed to air/light for prolonged periods.

-

Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

-

Safety Profile (GHS):

References

-

ChemScene . Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate Product Data. Link

-

Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[7] Arkivoc, 2011(i), 196-245.[8] (Describes the cyclocondensation and utility of the title compound). Link

-

PubChem . Compound Summary for CAS 94357-03-6. National Library of Medicine. Link

- Kira, M. A., et al. "Vilsmeier-Haack reaction on pyrazoles." Journal of Chemical Society of Egypt, 1990.

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 4. ethyl 5-bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-2-ylcarbamate - CAS号 1409953-33-8 - 摩熵化学 [molaid.com]

- 5. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical research and drug development. The document details the core synthetic strategies, starting from readily available precursors, and offers in-depth mechanistic insights into the key chemical transformations. Emphasis is placed on a highly efficient one-pot cyclization and formylation approach, alongside a discussion of classical pyrazole syntheses. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary knowledge to implement and adapt these synthetic routes.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, in particular, is a valuable intermediate due to its multiple functional groups—the ester, the aldehyde, and the substituted pyrazole ring—which allow for diverse subsequent chemical modifications. The formyl group at the 4-position is especially useful for constructing more complex molecular architectures through reactions such as condensations, oxidations, and reductive aminations.

This guide will focus on the most reliable and efficient methods for the synthesis of this target molecule, with a primary focus on a modern approach that combines the construction of the pyrazole ring and its subsequent formylation in a streamlined process.

Core Synthetic Strategy: A Modern Approach to Pyrazole Synthesis and Formylation

The most direct and efficient route to the title compound involves a multi-step, one-pot reaction sequence starting from simple aromatic amines. This strategy leverages the in-situ formation of a hydrazono intermediate followed by a Vilsmeier-Haack cyclization and formylation. This method is advantageous as it circumvents the need to isolate and purify the pyrazole precursor before formylation, thus improving overall yield and reducing reaction time.

Mechanistic Overview

The overall transformation can be conceptually broken down into two key stages, which are often performed sequentially in the same reaction vessel:

-

Formation of a Hydrazono Intermediate: The synthesis begins with the diazotization of an aniline derivative (in this case, phenylamine), followed by a Japp-Klingemann reaction with a β-ketoester, such as methyl 2-chloro-3-oxobutanoate. This reaction yields a methyl 2-(2-phenylhydrazono)propanoate derivative.

-

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This powerful reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the electrophilic substitution at the electron-rich 4-position of the newly formed pyrazole to introduce the formyl group.

The diagram below illustrates this efficient synthetic workflow.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 1-aryl-4-formyl-1H-pyrazole-3-carboxylates.[1][2]

Step 1: Preparation of the Hydrazono Intermediate (In-situ)

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve phenylamine (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate vessel, prepare a solution of methyl 2-chloro-3-oxobutanoate (1 equivalent) and sodium acetate in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours. The formation of the hydrazono intermediate can be monitored by Thin Layer Chromatography (TLC).

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

To the reaction mixture containing the hydrazono intermediate, add N,N-dimethylformamide (DMF) (5-10 equivalents).

-

Cool the mixture to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

| Parameter | Value/Condition |

| Starting Material | Phenylamine |

| Key Reagents | Sodium Nitrite, Methyl 2-chloro-3-oxobutanoate, POCl₃, DMF |

| Reaction Temperature | 0-5 °C (Diazotization/Coupling), 60-70 °C (Cyclization/Formylation) |

| Reaction Time | 5-8 hours (total) |

| Work-up | Quenching on ice, neutralization, filtration |

| Purification | Recrystallization |

Table 1: Summary of Reaction Parameters for the One-Pot Synthesis.

Alternative Synthetic Pathways: The Classical Knorr Pyrazole Synthesis

While the one-pot method is highly efficient, it is also instructive to consider the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This approach requires the synthesis of the pyrazole precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, followed by a separate formylation step.

Synthesis of the Pyrazole Precursor

A common route to the pyrazole core involves the reaction of phenylhydrazine with a suitable 1,3-dicarbonyl equivalent. One such equivalent is dimethyl acetylenedicarboxylate (DMAD). The reaction of phenylhydrazine with DMAD leads to the formation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4] It is important to note that this product exists in tautomeric equilibrium with its keto form, methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Caption: Classical Knorr synthesis pathway to the target molecule.

The presence of the 5-hydroxy group complicates the direct formylation at the 4-position. Therefore, a subsequent dehydroxylation step would be required to obtain the desired precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate. This can be a multi-step process, for example, through conversion of the hydroxyl group to a triflate followed by reductive cleavage, making this route less atom-economical than the one-pot approach.

The Vilsmeier-Haack Formylation Step

Should the precursor, methyl 1-phenyl-1H-pyrazole-3-carboxylate, be synthesized via an alternative route, the final formylation step is carried out using the Vilsmeier-Haack reaction. The general conditions are similar to those described in the one-pot protocol. The pyrazole precursor is dissolved in DMF, cooled, and treated with POCl₃. The reaction is then heated to drive the formylation to completion. The work-up and purification follow the same principles of quenching, neutralization, and recrystallization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The progress of each reaction step can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates. The characteristic chemical shifts of the formyl proton (~9.9 ppm) and the pyrazole ring protons are key diagnostic signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl stretches of the ester and aldehyde.

-

Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline final product.

By employing these analytical techniques, researchers can validate the outcome of the synthesis and ensure the quality of the material for subsequent applications.

Conclusion

The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be achieved through multiple pathways. For efficiency and overall yield, the one-pot Vilsmeier-Haack cyclization and formylation of a hydrazono intermediate derived from phenylamine is the recommended route. This approach minimizes the number of synthetic steps and purification procedures. For researchers interested in exploring the fundamental chemistry of pyrazoles, the classical Knorr synthesis offers a more modular, albeit longer, alternative. This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable heterocyclic building block for their research and development endeavors.

References

-

A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2017). Russian Journal of Organic Chemistry, 53(1), 62-65. Retrieved from [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2009).

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved from [Link]

-

Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. Retrieved from [Link]

-

Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. MDPI AG. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27355-27383. Retrieved from [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009). ResearchGate. Retrieved from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved from [Link]

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.

- Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2017). Russian Journal of Organic Chemistry, 53, 62-65.

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). Molecules, 25(21), 5036.

- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (2011). Der Pharma Chemica, 3(5), 81-86.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules, 27(15), 4785.

-

The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate ( 1 ). Anisotropic displacement ellipsoids are drawn at the 50% probability level. (2018). ResearchGate. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate in Drug Discovery

Executive Summary

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and pharmaceutical development. Featuring orthogonal reactive sites—a C4-aldehyde and a C3-carboxylate ester—this compound serves as a critical intermediate for synthesizing complex pharmacophores, including PDE inhibitors, antimicrobial agents, and calcium channel blockers. This whitepaper details its structural properties, mechanistic synthesis via the Vilsmeier-Haack reaction, and its downstream applications in drug discovery workflows.

Chemical Identity and Structural Properties

Accurate characterization of starting materials is the bedrock of reproducible synthesis. The pyrazole core provides robust metabolic stability, while the N-phenyl substitution enhances lipophilicity, a key parameter in optimizing oral bioavailability during lead optimization[1].

Table 1: Physicochemical and Identification Data

| Property | Specification |

| IUPAC Name | Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate |

| Common Synonyms | 4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester; 1-phenyl-3-methoxycarbonyl-1H-pyrazole-4-carboxaldehyde |

| CAS Registry Number | 94357-03-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| SMILES | O=C(C1=NN(C2=CC=CC=C2)C=C1C=O)OC |

| Typical Purity | ≥95% (Commercial Standard) |

Synthesis Methodology: The Vilsmeier-Haack Pathway

Mechanistic Causality

The most efficient and regioselective route to 4-formylpyrazoles is the Vilsmeier-Haack formylation of arylhydrazones[2]. For this specific compound, the precursor is methyl 2-(phenylhydrazono)propanoate. The Vilsmeier reagent (chloromethylenedimethyliminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves a dual mechanistic purpose. First, it acts as a cyclizing agent by attacking the terminal methyl group of the hydrazone to close the pyrazole ring. Second, a subsequent equivalent of the iminium ion performs an electrophilic aromatic substitution at the electron-rich C4 position, installing the formyl group. This double-electrophilic cascade is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic pyrazole system.

Figure 1: Vilsmeier-Haack double-electrophilic cyclization and formylation workflow.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol integrates built-in quality control checkpoints.

Phase 1: Hydrazone Formation

-

Reaction: Dissolve methyl pyruvate (1.0 eq) in absolute ethanol. Add phenylhydrazine (1.05 eq) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Acetic acid activates the carbonyl carbon of methyl pyruvate, accelerating nucleophilic attack by the hydrazine while preventing over-protonation of the nucleophile.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears and a distinct yellow precipitate (the hydrazone) forms. Filter and dry under vacuum.

Phase 2: Vilsmeier-Haack Cyclization & Formylation

-

Reagent Generation: In a flame-dried, argon-purged flask, cool anhydrous DMF (3.5 eq) to 0°C. Add POCl₃ (3.5 eq) dropwise over 30 minutes. Causality: Strict temperature control (0°C) is mandatory to prevent the exothermic, runaway decomposition of the highly reactive chloromethylenedimethyliminium chloride intermediate.

-

Addition: Dissolve the dried hydrazone intermediate (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Gradually warm the reaction mixture to 80–90°C and maintain stirring for 4 to 6 hours.

-

Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃ and extract with ethyl acetate. LC-MS analysis must show the disappearance of the hydrazone mass and a dominant peak at m/z 231.07 [M+H]⁺.

Phase 3: Quenching and Isolation

-

Hydrolysis: Pour the cooled reaction mixture over crushed ice. Slowly neutralize with 10% NaOH until the pH reaches 7–8. Causality: Alkaline hydrolysis breaks down the stable iminium intermediate into the final C4-aldehyde, triggering the precipitation of the target compound[3].

-

Purification: Filter the crude solid, wash extensively with cold deionized water to remove DMF and phosphate salts, and recrystallize from ethanol to yield the pure product (>95% purity).

Downstream Applications in Drug Development

The strategic positioning of the formyl and ester groups allows researchers to execute divergent synthetic pathways, making this compound a cornerstone in combinatorial library generation[3].

-

Knoevenagel Condensations: The C4-aldehyde readily undergoes Knoevenagel condensation with active methylene compounds. For instance, reacting the aldehyde with barbituric or thiobarbituric acid yields pyrazolyl-barbiturates, which exhibit potent antibacterial and antifungal activities[3].

-

Hantzsch Cyclocondensations: The aldehyde can be subjected to a multi-component Hantzsch reaction with methyl acetoacetate and ethyl 3-aminocrotonate. This cyclocondensation generates highly substituted dihydropyridine (DHP) derivatives, a classic pharmacophore for L-type calcium channel blockers used in hypertension management[3].

Figure 2: Divergent downstream drug discovery pathways leveraging orthogonal reactivity.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized batch, the following spectroscopic benchmarks should be met:

-

¹H NMR (CDCl₃, 400 MHz): A characteristic sharp singlet at ~10.0 ppm confirms the presence of the C4-aldehyde. A singlet at ~8.5 ppm corresponds to the isolated pyrazole C5 proton. The N-phenyl ring presents as a multiplet between 7.3–7.7 ppm, and the methyl ester appears as a distinct singlet at ~3.9 ppm.

-

Mass Spectrometry (ESI-MS): Calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07; Found: 231.07.

References

- ChemScene. Methyl 4-formyl-1-phenyl-1h-pyrazole-3-carboxylate Product Information and Properties.

- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar / ARKIVOC.

- University of Michigan / ARKIVOC Archive. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity (Full Text).

Sources

"discovery and history of pyrazole compounds"

The Pyrazole Scaffold in Medicinal Chemistry: From Knorr’s Discovery to Targeted Therapeutics

Executive Summary

In the realm of medicinal chemistry, few heterocyclic cores have proven as versatile and pharmacologically impactful as the pyrazole ring. Characterized as a 5-membered 1,2-diazole, the pyrazole scaffold features two adjacent nitrogen atoms—one pyrrole-like (hydrogen-bond donor) and one pyridine-like (hydrogen-bond acceptor). This unique electronic distribution grants pyrazole derivatives exceptional tautomeric flexibility, metabolic stability, and the ability to engage in robust intermolecular interactions with diverse biological targets[1]. This whitepaper explores the historical genesis of pyrazole, details the mechanistic causality behind its synthesis, and analyzes its pivotal role in the discovery of landmark therapeutics such as selective COX-2 and JAK inhibitors.

Historical Genesis: Knorr’s Serendipity

The discovery of pyrazole is a classic example of serendipity in drug development. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to develop new antipyretic agents. During the condensation of phenylhydrazine with ethyl acetoacetate, Knorr did not obtain the expected quinoline; instead, he isolated a novel 5-membered heterocyclic compound.

Knorr coined the term "pyrazole" to describe this new class of simple aromatic ring organic compounds[2],[3]. His subsequent structural modifications led to the creation of antipyrine (phenazone) in 1884, which became the first synthetic antipyretic and analgesic drug to be widely marketed, laying the foundational stone for modern small-molecule drug discovery.

Evolution of Synthesis: The Knorr Protocol

The foundational method for constructing the pyrazole core remains the Knorr pyrazole synthesis. As an application scientist, I rely on this method for generating diverse pyrazole libraries because of its predictable mechanism and high atom economy.

Experimental Protocol: Self-Validating Synthesis of a 1,5-Diarylpyrazole

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale, and the workflow integrates orthogonal analytical checkpoints to confirm structural identity without ambiguity.

-

Step 1: Reagent Preparation & Electrophile Activation

-

Action: Dissolve 10 mmol of a 1,3-dicarbonyl compound and 10 mmol of a substituted aryl hydrazine in 20 mL of anhydrous ethanol. Add 0.5 mL of glacial acetic acid.

-